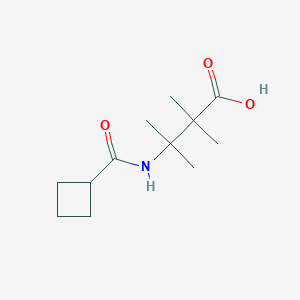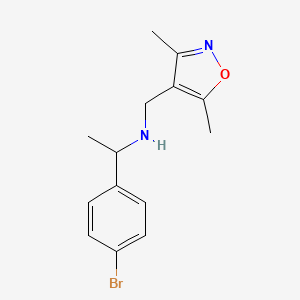
6-Chloro-2-fluoro-3-methylbenzylmagnesium bromide, 0.25 M in Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-fluoro-3-methylbenzylmagnesium bromide, 0.25 M in Ether, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. This compound is particularly valuable due to its reactivity and the presence of both chloro and fluoro substituents, which can influence the reactivity and selectivity of subsequent reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 6-Chloro-2-fluoro-3-methylbenzylmagnesium bromide typically involves the reaction of 6-Chloro-2-fluoro-3-methylbenzyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the formation of the Grignard reagent. The general reaction is as follows:
6-Chloro-2-fluoro-3-methylbenzyl bromide+Mg→6-Chloro-2-fluoro-3-methylbenzylmagnesium bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion of the starting material. The use of high-purity magnesium and rigorous exclusion of moisture are critical to achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-fluoro-3-methylbenzylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Useful in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Can react with various halides under appropriate conditions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from halogen-metal exchange and subsequent reactions.
Applications De Recherche Scientifique
6-Chloro-2-fluoro-3-methylbenzylmagnesium bromide is used in various fields of scientific research:
Chemistry: As a versatile reagent in organic synthesis for forming complex molecules.
Biology: In the synthesis of biologically active compounds.
Medicine: For the development of pharmaceutical intermediates.
Industry: In the production of fine chemicals and materials.
Mécanisme D'action
The compound acts primarily as a nucleophile, attacking electrophilic centers in other molecules. The presence of the magnesium bromide moiety enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The chloro and fluoro substituents can also influence the electronic properties of the molecule, affecting its reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2-fluoro-3-methylbenzyl bromide
- 3-Bromobenzylmagnesium bromide
Uniqueness
6-Chloro-2-fluoro-3-methylbenzylmagnesium bromide is unique due to the combination of chloro and fluoro substituents, which can provide distinct reactivity patterns compared to other Grignard reagents. This makes it particularly valuable in the synthesis of complex molecules where selective reactivity is required.
Propriétés
IUPAC Name |
magnesium;1-chloro-3-fluoro-2-methanidyl-4-methylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF.BrH.Mg/c1-5-3-4-7(9)6(2)8(5)10;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXQXYIZQMHEJK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)[CH2-])F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide](/img/structure/B14897106.png)



![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)





![1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea](/img/structure/B14897158.png)


